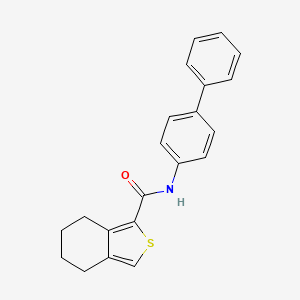![molecular formula C19H19FN6O B5557263 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, including compounds similar to "4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine," involves complex reactions starting from basic pyrazolo precursors. For example, compounds have been synthesized using a method that involves the reaction of pyrazolo[3,4-d][1,3]oxazine with various primary and secondary amines to form the desired fluorocontaining pyrazolo derivatives through amide formation and subsequent high-temperature cyclization (Eleev, Kutkin, & Zhidkov, 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and evaluation of fluoro-substituted compounds, including pyrazole and pyrimidine derivatives, have shown promising anticancer activities. For instance, novel compounds synthesized from fluoro-benzo[b]pyran demonstrated significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, comparing favorably with reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity in vitro and significant antitumor activity in vivo against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).
Antiviral and Antibacterial Agents
A series of pyrazolo[3,4-d]pyrimidines synthesized and evaluated for their antiviral activity showed remarkable specificity for human enteroviruses, particularly coxsackieviruses. Some derivatives inhibited enterovirus replication at nanomolar concentrations, highlighting their potential as potent antiviral agents (Chern et al., 2004). Furthermore, novel chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with fluoro-substituted components were synthesized and screened for their antibacterial activity, showcasing a new avenue for developing antibacterial agents (Solankee & Patel, 2004).
Interaction Studies and Molecular Binding
The interaction of novel pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) was studied, providing insights into their binding mechanisms. These studies suggest the potential for these compounds to be used in drug delivery systems or as fluorescent probes due to their strong fluorescence intensity and quantum yields, indicating a high potential for bioanalytical applications (He et al., 2020).
Synthesis and Molecular Design
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has led to the development of compounds with significant biological activities. These include the design and synthesis of novel classes of compounds with potential applications in treating diseases due to their specific molecular interactions (Eleev et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-5-6-26(23-14)18-12-17(21-13-22-18)24-7-9-25(10-8-24)19(27)15-3-2-4-16(20)11-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLBNXUCWIJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)